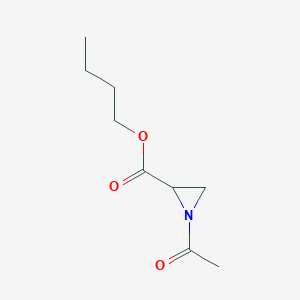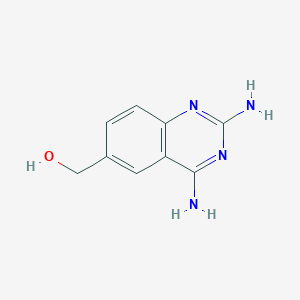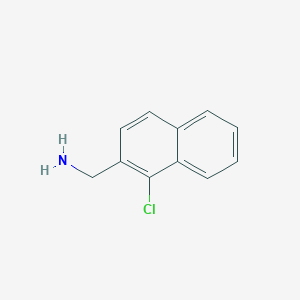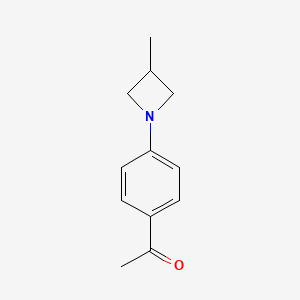
2-Chloro-4-(3-fluorooxetan-3-YL)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-(3-fluorooxetan-3-YL)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a chloro group at the second position and a fluorooxetane moiety at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3-fluorooxetan-3-YL)pyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloropyridine with a fluorooxetane derivative under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide and is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The choice of reagents and solvents would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-(3-fluorooxetan-3-YL)pyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form pyridine N-oxides under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine ring can be reduced to piperidine derivatives using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, tetrahydrofuran.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Major Products Formed
Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-4-(3-fluorooxetan-3-YL)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound’s unique structural properties make it useful in the development of advanced materials, including polymers and liquid crystals.
Chemical Biology: It serves as a probe in studying biological processes involving pyridine derivatives.
Agricultural Chemistry: The compound is investigated for its potential use in agrochemicals, such as herbicides and insecticides.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-(3-fluorooxetan-3-YL)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or ion channels. The fluorooxetane moiety can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and hydrophobic interactions with the target protein. The chloro group can also participate in halogen bonding, further stabilizing the compound-target complex.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-3-fluoropyridine
- 2-Chloro-4-(trifluoromethyl)pyridine
- 2-Fluoro-4-methylpyridine
Uniqueness
2-Chloro-4-(3-fluorooxetan-3-YL)pyridine is unique due to the presence of the fluorooxetane moiety, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for designing novel compounds with improved pharmacokinetic and pharmacodynamic profiles.
Propiedades
Fórmula molecular |
C8H7ClFNO |
|---|---|
Peso molecular |
187.60 g/mol |
Nombre IUPAC |
2-chloro-4-(3-fluorooxetan-3-yl)pyridine |
InChI |
InChI=1S/C8H7ClFNO/c9-7-3-6(1-2-11-7)8(10)4-12-5-8/h1-3H,4-5H2 |
Clave InChI |
YKBYOWDZFAUALL-UHFFFAOYSA-N |
SMILES canónico |
C1C(CO1)(C2=CC(=NC=C2)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol](/img/structure/B11906047.png)








